Sylviside
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C31H44O12 |
|---|---|
Molecular Weight |
608.7 g/mol |
IUPAC Name |
(1R,4S,7S,9S,10S,13R,15S)-7-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(Z)-2-methylbut-2-enoyl]oxyoxan-2-yl]oxy-15-hydroxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid |
InChI |
InChI=1S/C31H44O12/c1-5-14(2)25(36)43-23-22(34)21(33)18(13-32)42-26(23)41-17-11-29(4)19-7-6-16-10-30(19,24(35)15(16)3)9-8-20(29)31(12-17,27(37)38)28(39)40/h5,16-24,26,32-35H,3,6-13H2,1-2,4H3,(H,37,38)(H,39,40)/b14-5-/t16-,17+,18-,19+,20+,21-,22+,23-,24+,26-,29+,30-/m1/s1 |
InChI Key |
PUCBVOBXLMBRDL-IVURCJJDSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2C[C@]3([C@@H]4CC[C@@H]5C[C@@]4(CC[C@@H]3C(C2)(C(=O)O)C(=O)O)[C@H](C5=C)O)C)CO)O)O |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)O)C(=O)O)C(C5=C)O)C)CO)O)O |
Synonyms |
sylviside |
Origin of Product |
United States |
Isolation and Comprehensive Structural Elucidation of Sylviside
Extraction and Chromatographic Isolation Methodologies from Gnaphalium sylvaticum
The initial step in obtaining Sylviside involves the extraction of secondary metabolites from the plant material. For this compound, the aerial parts of Gnaphalium sylvaticum were utilized as the source material. nih.govnih.gov Natural product extraction typically begins with maceration or percolation of the dried and powdered plant material using appropriate solvents, often chosen based on the polarity of the target compounds. This process aims to dissolve and separate the desired compounds from the plant matrix.
Following the initial extraction, a series of chromatographic isolation methodologies are employed to purify the target compound from the complex mixture of plant constituents. Common techniques include column chromatography, which separates compounds based on their differential adsorption and elution properties using a stationary phase (e.g., silica (B1680970) gel) and a mobile phase. High-Performance Liquid Chromatography (HPLC) is often used for higher resolution separation and purification, particularly for complex mixtures. Through these meticulous isolation procedures, this compound was obtained as white crystal needles.
Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in organic chemistry for determining the molecular structure of compounds. For this compound, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (HMQC, HMBC, NOESY) NMR techniques provided critical insights into its connectivity and stereochemistry. nih.govnih.gov
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy provides information about the number, chemical environment, and connectivity of hydrogen atoms within a molecule. The chemical shift (δH) of a proton signal is indicative of its electronic environment, while the multiplicity and coupling constants (J values) reveal the number of neighboring protons and their spatial relationship.
For this compound, the ¹H NMR spectrum (recorded in CDCl₃−CD₃OD, 5:1) exhibited characteristic signals, including those corresponding to a glucopyranosyl moiety and an angelate moiety. Key proton signals are summarized in the table below.
Table 1: Selected ¹H NMR Data for this compound (600 MHz, CDCl₃−CD₃OD, 5:1)
| Proton Position | Chemical Shift (δH, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1' (glucosyl) | 4.52 | d | 8.1 | 1H |
| H-2' (glucosyl) | 4.66 | dd | 9.5, 8.1 | 1H |
| H-3'' (angelate) | 5.93 | 7.3, 1.5 | 1H | |
| H-4'' (angelate) | 1.82 | dq | 7.3, 1.5 | 3H |
| H-5'' (angelate) | 1.74 | q | 1.5, 1.5 | 3H |
Note: This table presents specific ¹H NMR data points as reported in the literature for this compound.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom typically gives rise to a distinct signal, with its chemical shift (δC) providing insights into its hybridization, functional group environment, and degree of substitution. nih.govnih.gov While specific ¹³C NMR chemical shift values for this compound were not detailed in the provided search snippets, the technique was fundamental in establishing the carbon framework of the diterpene glucoside. nih.govnih.gov
Table 2: Illustrative ¹³C NMR Data Format for this compound
| Carbon Position | Chemical Shift (δC, ppm) | Type (e.g., CH₃, CH₂, CH, C) |
| C-1 | [Value] | [Type] |
| C-2 | [Value] | [Type] |
| ... | ... | ... |
| C-n | [Value] | [Type] |
Two-Dimensional NMR Techniques (HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for establishing through-bond and through-space correlations between nuclei, providing comprehensive structural information. For this compound, Heteronuclear Multiple Quantum Coherence (HMQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments were employed. nih.govnih.gov
HMQC (Heteronuclear Multiple Quantum Coherence) : This technique reveals direct one-bond correlations between protons and carbons (¹H-¹³C), allowing for the assignment of proton signals to their directly attached carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information on long-range correlations (typically two to four bonds) between protons and carbons. These correlations are vital for establishing the connectivity of quaternary carbons and assembling fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY experiments detect through-space correlations between protons that are in close spatial proximity, regardless of their bond connectivity. This is particularly valuable for determining the relative stereochemistry and conformation of complex molecules like this compound.
The combined data from these 2D NMR techniques enabled the comprehensive assignment of all proton and carbon signals and the elucidation of the complex diterpene glucoside structure of this compound, including its specific stereochemical features. nih.govnih.gov
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to provide information about its fragmentation pattern, which can aid in structural elucidation. For this compound, High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) was utilized.
X-ray Crystallographic Analysis for Absolute Stereochemistry and Conformation
For this compound, X-ray crystallographic analysis was employed to confirm its structure, providing unequivocal proof of its complex architecture, including the specific 2β,15α,20α-trihydroxy-19,20-dicarboxy-ent-kaur-16-ene core and the 2β-O-(2'-angelate)-β-D-glucopyranoside moiety. nih.govnih.gov The crystal data obtained for this compound are summarized below.
Table 3: X-ray Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₃₁H₄₄O₁₂ |
| Formula Weight | 608.275 |
| Crystal Dimensions | 0.10 × 0.01 × 0.01 mm |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 10.3683(4) Å |
| b = 15.2072(7) Å | |
| c = 23.6901(10) Å | |
| Unit Cell Volume (V) | 3735.3(3) ų |
| Z (Molecules per Unit Cell) | 4 |
| Calculated Density (Dcalc) | 1.307 g/cm³ |
| F(000) | 1584 |
| Goodness-of-Fit (GOF) | 1.036 |
| Final R factor (I > 2σ) | 0.0408 |
| Final Rʷ factor (I > 2σ) | 0.0851 |
| Radiation | Cu Kα (λ = 1.54178 Å) |
Note: This table presents specific X-ray crystallographic data as reported in the literature for this compound.
The successful isolation and comprehensive structural elucidation of this compound through a combination of advanced spectroscopic and crystallographic techniques underscore the power of these methods in natural product chemistry.
Comparative Structural Analysis with Related Kaurane (B74193) Diterpenes and Glycosides
This compound is classified as an ent-kaurane diterpene glucoside, characterized by its tetracyclic ent-kaurane skeleton, a common structural motif among a diverse group of natural products. nih.govguidetopharmacology.org The ent-kaurane framework is a C20 isoprenoid, forming a four-ring system. wikidata.org A distinctive feature of this compound's structure is the presence of a glucopyranoside moiety, specifically a β-D-glucopyranoside, attached at the 2β-position, and an unusual 2'-angelate ester. nih.gov
Biosynthetic Pathways and Chemoenzymatic Synthesis of Sylviside and Analogues
Proposed Biosynthetic Route of ent-Kaurane Core Structure
The ent-kaurane skeleton, a tetracyclic diterpenoid, forms the core structure of Sylviside. Its biosynthesis in plants is a well-established pathway involving several key enzymatic steps.
The universal precursor for all diterpenes, including the ent-kauranes, is geranylgeranyl pyrophosphate (GGPP). thegoodscentscompany.comwikipedia.orgwikidata.orgnih.govmdpi.com GGPP is a 20-carbon isoprenoid, typically biosynthesized in plants via either the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway. thegoodscentscompany.com
The initial cyclization of GGPP is catalyzed by a class II diterpene synthase, copalyl diphosphate (B83284) synthase (CPS), also known as kaurene synthase A. This enzyme converts GGPP into ent-copalyl diphosphate (ent-CPP). thegoodscentscompany.comwikipedia.orgwikidata.orgwikidata.orgnih.gov Subsequently, ent-CPP undergoes further cyclization, catalyzed by a class I diterpene synthase, ent-kaurene (B36324) synthase (KS), also referred to as kaurene synthase B. This two-step cyclization process yields ent-kaurene, the foundational tetracyclic diterpene. thegoodscentscompany.comwikipedia.orgwikidata.orgwikidata.orgnih.govfishersci.ca
Following the formation of the ent-kaurene skeleton, extensive structural diversity among ent-kaurane diterpenoids arises from various post-kaurene modifications. These modifications frequently involve cytochrome P450 monooxygenases, which introduce oxidative functionalities such as hydroxylations and carboxylations at different positions on the ent-kaurane scaffold. nih.govguidetopharmacology.org For instance, ent-kaurene is further oxidized to ent-kaurenoic acid. nih.govuni.lu
The key enzymatic transformations in the biosynthesis of the ent-kaurane core are summarized in the table below:
| Precursor Compound | Enzyme | Product Compound | Enzyme Class | PubChem CID |
| Geranylgeranyl pyrophosphate | Copalyl diphosphate synthase (CPS) | ent-Copalyl diphosphate | Class II DTS | 447277 |
| ent-Copalyl diphosphate | ent-Kaurene synthase (KS) | ent-Kaurene | Class I DTS | 5280897 |
| ent-Kaurene | Cytochrome P450 monooxygenases (e.g., KO) | ent-Kaurenoic acid (and others) | P450 | 11966109 |
This compound is characterized as a diterpene glucoside with an angelate ester moiety. citeab.comnih.gov The introduction of sugar units (glucosylation) and ester groups (esterification) are crucial steps in the biosynthesis of such complex natural products, significantly influencing their solubility and biological activities.
While specific enzymatic details for the glucosylation and esterification of this compound are not extensively documented in the provided search results, the general mechanisms for diterpene glycoside biosynthesis are well-understood. Glucosylation is typically catalyzed by uridine (B1682114) diphosphate-dependent glycosyltransferases (UGTs). nih.govdsmz.de These enzymes facilitate the transfer of a glycosyl moiety, such as glucose from an activated donor (e.g., UDP-glucose), to a specific hydroxyl group on the aglycone (the non-sugar part of the molecule), forming a glycosidic bond. nih.govdsmz.de In the case of this compound, a β-D-glucopyranoside linkage is present at the 2β-position of the ent-kaurane core. citeab.comnih.gov
The esterification step, involving the attachment of an angelic acid moiety, would likely be catalyzed by an acyltransferase. These enzymes transfer an acyl group from an activated acyl donor (e.g., angelic acid-CoA) to a hydroxyl group on the sugar moiety, specifically at the 2'-position of the glucose unit in this compound. citeab.comnih.gov This sequential or concurrent modification contributes to the final complex structure of this compound.
Precursor Compounds and Enzymatic Transformations
Chemical Synthesis Strategies for this compound and its Derivatives
The chemical synthesis of ent-kaurane diterpenoids and their glycosidic derivatives presents significant challenges due to their polycyclic structures and multiple chiral centers. Researchers have developed various strategies to overcome these complexities.
The total synthesis of the ent-kaurane scaffold often involves sophisticated multi-step reaction sequences designed to construct the tetracyclic core with high regio- and stereoselectivity. Common strategies employed include intramolecular Diels-Alder reactions, which are powerful tools for simultaneously forming multiple rings and stereocenters. wikipedia.orguni.lu Radical cyclizations are another frequently utilized method for forging challenging carbon-carbon bonds and constructing polycyclic systems. wikipedia.org
Given the structural complexity of ent-kaurane diterpenoids, semisynthesis offers a viable alternative to total synthesis, particularly when natural precursors are readily available. Kaurenoic acid, a common ent-kaurane diterpenoid found in various plant species, serves as an important starting material for the semisynthesis of diverse derivatives. guidetopharmacology.orguni.luuni.lu
Semisynthetic approaches typically involve chemical modifications of the naturally occurring kaurenoic acid or its derivatives to introduce new functionalities or to attach sugar moieties. For example, the synthesis of kaurane (B74193) glycosides has been achieved from kaurenoic acid derivatives through various chemical transformations, including esterification and glycosidation reactions. biodeep.cnuni.lu This strategy allows for the creation of novel analogues with potentially altered biological activities, leveraging the existing complex scaffold.
The attachment of sugar units to diterpenoid aglycones (glycosidation) is a critical step in the synthesis of diterpene glucosides like this compound. There is no single universal method for promoting the coupling between a carbohydrate and an aglycone with complete stereo- and regioselectivity. uni.lu However, several established chemical and enzymatic methodologies are employed.
Chemical Glycosidation Methods:
Koenigs-Knorr Reaction: This classical method involves the reaction of a glycosyl halide (sugar donor) with an alcohol (aglycone acceptor) in the presence of a heavy metal promoter (e.g., silver or mercury salts). While often providing high yields, it requires the use of heavy metals. uni.lu
Fischer-Helferich Method: This acid-catalyzed method involves the reaction between a hemiacetal glycoside and an alcohol. Its primary limitation is that it is generally suitable only for relatively reactive alcohols due to the low reactivity of the hemiacetal glycoside moiety. uni.lu
Schmidt Method (1-O-alkylation): This method involves the activation of the glycoside donor by a base, followed by reaction with an activated alkyl halide receptor. uni.lu
Enzymatic Glycosylation Methods: Enzymatic glycosylation, often employing glycosyltransferases, offers an alternative to chemical methods, providing high specificity and mild reaction conditions. These enzymes can transfer sugar units from activated sugar donors (e.g., UDP-glucose) to specific acceptor molecules, forming glycosidic bonds. mdpi.comdsmz.de This approach is particularly valuable for achieving precise regio- and stereoselectivity, which can be challenging with purely chemical methods.
Semisynthesis from Precursor Diterpenoids (e.g., Kaurenoic Acid)
Biotechnological and Microbiological Transformation of Related Diterpenes
The field of biotechnological and microbiological transformation offers promising avenues for modifying complex natural products like diterpenes, providing access to novel derivatives that may be challenging to synthesize through conventional chemical methods. This approach leverages the high selectivity and efficiency of microbial enzymes to introduce specific functional groups or alter existing structures. uni.lu
For diterpenes structurally related to this compound, particularly those belonging to the ent-kaurane class, microbial transformations have been investigated. A notable microorganism in this context is Gibberella fujikuroi, a fungus well-known for its extensive metabolic capabilities concerning diterpenoids. Gibberella fujikuroi plays a crucial role in the biosynthesis of gibberellins, which are also ent-kaurane diterpenes, highlighting its enzymatic machinery for modifying this skeletal type. ctdbase.org
Research has demonstrated the capacity of Gibberella fujikuroi to perform microbiological transformations on various ent-kaurane diterpenes. Specifically, studies have reported the microbiological transformation of 15β-hydroxy-ent-kaurene diterpenes by Gibberella fujikuroi. These transformations often involve hydroxylation, oxidation, or other enzymatic modifications at different positions of the diterpene scaffold, leading to the production of diverse derivatives. While detailed findings on specific transformations of this compound itself by microorganisms are limited in the available literature, the established role of Gibberella fujikuroi in modifying related ent-kaurane structures suggests its potential for similar transformations of this compound or its aglycone. The precise nature of these transformations, including the specific positions of modification and the resulting products, depends on the substrate and the enzymatic repertoire of the microbial strain.
The application of biotechnological methods, such as microbial fermentation, can provide an environmentally friendly and efficient route for producing modified diterpenes. These transformations can lead to the generation of analogues with altered biological activities or improved physicochemical properties.
In Vitro Biological Activity and Mechanistic Investigations of Sylviside
Cytotoxicity Studies in Cancer Cell Lines
The cytotoxic potential of chemical compounds against cancer cell lines is a fundamental aspect of preclinical drug discovery. Sylviside has been subjected to such evaluations to ascertain its direct impact on cancer cell viability.
Assessment of Cytotoxic Potency against Epithelioid Carcinoma Cells (e.g., HeLa WT)
Investigations into this compound's cytotoxic potency have included its assessment against human epithelioid cervical carcinoma cells, specifically HeLa WT cells. Research indicates that this compound exhibited weak cytotoxicity against these cells. nih.govresearchgate.net While specific IC50 values for this compound's direct cytotoxicity against HeLa WT cells were not detailed in the available literature, its activity against HeLa cells has been noted.
Dose-Response Analysis and Cell Viability Assays
Dose-response analysis and cell viability assays are crucial methodologies employed to quantify the effects of compounds on cellular health and proliferation. These assays typically involve exposing cells to a range of compound concentrations and then measuring a cellular parameter indicative of viability, such as metabolic activity, membrane integrity, or ATP content. Common methods include colorimetric tetrazolium assays (e.g., MTT), resazurin (B115843) reduction assays, protease substrate assays, and luminescent ATP assays. quartzy.comnih.govpromega.es Real-time cell viability assays allow for continuous monitoring of cellular responses over extended periods, providing insights into time-dependent cytotoxicity and dose-response relationships. quartzy.comnih.govpromega.eswindows.net Although this compound was evaluated for its effects on HeLa cells, detailed numerical dose-response data specifically for its direct cytotoxic potency against HeLa WT cells were not explicitly provided in the primary research findings. nih.govresearchgate.net
Reversal of Multidrug Resistance (MDR) in Cellular Models
Multidrug resistance (MDR) poses a significant challenge in cancer chemotherapy, often mediated by the overexpression of efflux pumps that reduce intracellular drug concentrations. This compound has been investigated for its capacity to reverse MDR in cellular models.
Evaluation in MDR1-Overexpressing Cell Lines (e.g., HeLa cells)
This compound was evaluated for its effects on reversing multidrug resistance in HeLa cells that overexpress MDR1. nih.govresearchgate.net MDR1, also known as ABCB1, encodes for P-glycoprotein (P-gp), a well-characterized efflux pump responsible for expelling various anticancer drugs from cells, thereby conferring resistance. nih.govlipidmaps.orgnih.govmdpi.comnih.govjabonline.in Drug-resistant HeLa-derived cell lines, such as Hvr100-6, which are established by stepwise exposure to chemotherapeutic agents like vinblastine, are commonly used models to study MDR due to their induced expression of MDR1 (P-glycoprotein). nih.govnih.gov The assessment of compounds like this compound in such models is critical for identifying potential MDR reversal agents.
Investigation of Efflux Pump Modulation
The evaluation of this compound in MDR1-overexpressing HeLa cells inherently implies an investigation into its ability to modulate efflux pump activity. Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics and anticancer drugs, out of the cell, leading to reduced intracellular drug accumulation and subsequent drug resistance. jabonline.inbiorxiv.orgplos.orgresearchgate.netelifesciences.org While the primary research indicates that this compound was assessed for its MDR-reversing effects, the specific molecular mechanisms by which this compound modulates efflux pump function (e.g., direct inhibition of P-gp activity, downregulation of MDR1 gene expression) were not explicitly detailed in the provided information. nih.govresearchgate.net However, the ability of compounds to inhibit efflux pump activity can increase the efficacy of drugs by raising their internal cellular levels. plos.org
Exploration of Potential Anti-Inflammatory Mechanisms (within broader kaurane (B74193) context)
This compound is classified as a diterpene glucoside derived from the ent-kaurane skeleton. nih.govresearchgate.net While direct studies specifically detailing this compound's anti-inflammatory mechanisms were not found in the provided research, the broader class of kaurane diterpenes, to which this compound belongs, has been extensively studied for its anti-inflammatory properties.
Many ent-kaurane derivatives have demonstrated significant anti-inflammatory activities in various in vitro models. These activities often involve the modulation of key inflammatory pathways. For instance, several kaurane derivatives have been shown to inhibit nitric oxide (NO) production, a critical mediator of inflammation. nih.govnih.gov Furthermore, these compounds can downregulate the expression and release of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1 alpha (IL-1α), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ). nih.govnih.gov A common underlying mechanism observed for the anti-inflammatory effects of kaurane derivatives is the inhibition of nuclear factor-kappa B (NF-κB) activation, a central regulator of inflammatory responses. nih.govnih.govresearchgate.net Some ent-kauranes have also exhibited anti-IL-1α effects on skin epithelial cells. mdpi.com These findings from related kaurane compounds suggest a potential for anti-inflammatory activity within this structural class, providing a contextual framework for future investigations into this compound's specific role in inflammatory processes.
In Vitro Models for Inflammatory Response Modulation
Direct and comprehensive in vitro studies focusing solely on this compound's inflammatory response modulation are limited. However, the genus Gnaphalium, from which this compound is derived, is known for its anti-inflammatory properties, suggesting a potential area for future research into this compound's effects. For instance, extracts and compounds from Gnaphalium affine have demonstrated anti-inflammatory activity in various in vitro models. These studies often utilize lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW264.7 cells, which are standard models for assessing inflammatory responses. [15, 20 in previous search 5, 21]
In these models, anti-inflammatory agents typically exhibit effects such as:
Inhibition of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). [2, 15 in previous search 5, 20]
Suppression of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in inflammatory pathways. [2, 15 in previous search 5, 20]
Reduction in the production and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). [2, 20 in previous search 20]
Such in vitro models are crucial for understanding the potential of compounds like this compound to modulate inflammatory processes at a cellular level.
Table 1: Common In Vitro Models for Inflammatory Response Modulation
| Model System | Stimulus | Key Readouts (Inhibitory Effects) | Relevant Pathways |
| RAW264.7 Macrophage Cells | Lipopolysaccharide | NO, PGE2 production; iNOS, COX-2 expression; TNF-α, IL-6, IL-1β release | NF-κB, MAPK |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS, Phytohemagglutinin | Cytokine secretion (e.g., IL-1, TNF-α) | Various immune signaling pathways |
| Human Epithelial Cells | Inflammatory stimuli | Adhesion molecule expression, cytokine production | NF-κB, AP-1 |
Cellular Signaling Pathway Interventions
Specific cellular signaling pathway interventions directly attributable to this compound are not extensively detailed in the available literature. However, the weak cytotoxicity observed against HeLa cells and its evaluation for reversing multidrug resistance suggest some interaction with cellular processes. [21 in previous search 2, 3]
Natural products, particularly those with anti-inflammatory or cytotoxic activities, often exert their effects by modulating key intracellular signaling cascades. Pathways commonly implicated include:
NF-κB Pathway: A central regulator of immune and inflammatory responses, controlling the expression of numerous pro-inflammatory genes. [15 in previous search 5, 21]
MAPK Pathways (ERK, JNK, p38): Involved in various cellular processes, including proliferation, differentiation, and stress responses, often activated by inflammatory stimuli. [15 in previous search 5, 20]
PI3K/Akt Pathway: Crucial for cell growth, survival, metabolism, and often linked to inflammatory and immune regulation. [15 in previous search 15]
While direct evidence for this compound's impact on these specific pathways is not reported, other compounds from the Gnaphalium genus have been shown to inhibit the activation of NF-κB and MAPK pathways, and to ameliorate oxidative reactions via the PI3K/AKT/GSK-3β signaling pathway. [15 in previous search 15, 20 in previous search 21] These findings provide a general context for the types of cellular signaling interventions that might be explored for this compound.
Characterization of Molecular Targets and Binding Interactions
The scientific literature does not currently provide specific details on the identified molecular targets or precise binding interactions of this compound. Molecular targets are typically proteins or other biomolecules (such as DNA or RNA) to which a drug or compound directly binds, initiating its therapeutic effect. [15 in previous search 15, 21 in previous search 21] Characterizing these interactions is fundamental to understanding a compound's mechanism of action.
Identification of Receptor Binding Profiles (if applicable)
To date, specific receptor binding profiles for this compound have not been reported. Receptor binding assays are crucial tools in drug discovery to characterize how a compound interacts with specific receptors. These assays, often employing radioligands, can determine the affinity (Kd) of a compound for a receptor and its selectivity across a range of binding sites. [26 in previous search 26] The absence of such data for this compound suggests that its precise receptor interactions, if any, remain an area for future investigation.
Enzyme Inhibition or Activation Mechanisms
There is no reported information on specific enzyme inhibition or activation mechanisms directly associated with this compound. Enzymes are critical molecular targets, and compounds can modulate their activity through various mechanisms. [1, 8, 9, 10, 12 in previous search 1, 3, 8, 9, 10, 11, 12]
Common mechanisms of enzyme modulation include:
Competitive Inhibition: The inhibitor competes with the substrate for binding to the enzyme's active site. [1, 8, 9, 10, 12 in previous search 1, 8, 9, 10, 11, 12]
Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, independent of the substrate binding, altering the enzyme's conformation and reducing its catalytic efficiency. [1, 8, 9, 10, 12 in previous search 1, 8, 9, 10, 11, 12]
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the conversion of substrate to product. [1, 8, 9, 10, 12 in previous search 1, 8, 9, 10, 11, 12]
Enzyme Activation: Some compounds can enhance enzyme activity, either by increasing substrate affinity or by increasing the catalytic rate. [1, 8, 9, 10, 12 in previous search 1, 3, 8, 9, 10, 11, 12]
The investigation of such mechanisms for this compound would provide valuable insights into its biological effects.
Table 2: Types of Enzyme Inhibition
| Type of Inhibition | Binding Site | Effect on Vmax | Effect on Km | Reversibility |
| Competitive | Active site | Unchanged | Increased | Reversible |
| Non-competitive | Allosteric site | Decreased | Unchanged | Reversible |
| Uncompetitive | Enzyme-substrate complex | Decreased | Decreased | Reversible |
Structure-Activity Relationship (SAR) Studies of this compound and Related Diterpene Glycosides
Structure-Activity Relationship (SAR) studies aim to understand how modifications to a chemical compound's structure influence its biological activity. [23, 25, 26, 27 in previous search 23, 25, 26, 27] this compound is classified as an ent-kaurane diterpene glucoside, a class of natural products known for diverse biological activities. [21, 16 in previous search 1, 2, 3, 4, 22, 35] General SAR principles suggest that factors such as the size and shape of the carbon skeleton, stereochemistry, and the nature and position of substituents (e.g., hydroxyl groups, carboxyl groups, and the glycosyl moiety) can significantly impact a compound's pharmacological properties. [23, 25, 26, 27 in previous search 23, 25, 26, 27] While specific SAR studies detailing how modifications to this compound's unique structure influence its weak cytotoxicity or other potential activities are not extensively reported, the broader context of kaurane diterpene glycosides implies that structural variations within this class can lead to different biological effects.
Impact of Glycosyl Moiety on Biological Activity
The glycosyl moiety, a sugar unit attached to the aglycone (non-sugar part) of a glycoside, plays a crucial role in modulating the biological activity of diterpene glycosides like this compound. Glycosylation can profoundly influence several key properties:
Solubility: The addition of sugar units significantly enhances the water solubility of compounds, which can improve their distribution in biological systems. [6, 10, 14 in previous search 6, 10, 14]
Stability: Glycosylation can enhance the stability of compounds against enzymatic degradation and oxidative processes by blocking reactive phenolic groups. [6, 10 in previous search 6, 10]
Pharmacokinetic Parameters: The glycosidic portion can influence a compound's transport across cellular membranes and its interactions with receptors. [1 in previous search 1, 24]
Biological Activity Modulation: While glycosylation can sometimes reduce certain activities (e.g., antioxidant capacity in some flavonoids), it can also enhance specific bioactivities or lead to novel pharmacological effects. [6, 10 in previous search 6, 10, 24] The presence and specific structure of the sugar moiety can be critical for the compound's interaction with biological targets.
For this compound, being a glucoside, the β-D-glucopyranoside moiety is an integral part of its structure, and its presence is expected to influence its physicochemical and biological characteristics. Further studies would be needed to precisely delineate the specific contribution of the 2β-O-(2'-angelate)-β-D-glucopyranoside unit to this compound's observed (albeit weak) biological activities.
Role of Specific Diterpene Skeleton Modifications
The diverse biological activities observed across the broad spectrum of kaurane diterpenes have spurred numerous studies focused on structural modifications of the kaurane skeleton to identify new potentially bioactive substances. guidetopharmacology.orgguidetopharmacology.org These structural transformations can be achieved through chemical or microbiological methods. guidetopharmacology.org Structure-activity relationship (SAR) studies on ent-kaurane diterpenoids, the class of compounds to which this compound belongs, have provided insights into how specific modifications influence their biological effects, particularly cytotoxicity.
Research indicates that the introduction of a glycosyl group, as seen in diterpene glycosides like this compound, generally results in weaker or no significant cytotoxic activity compared to their non-glycosylated counterparts. For instance, the cytotoxic activity of ent-kaurane diterpenoids was found to be significantly reduced with the introduction of a glycosyl group when compared to compounds like oridonin. guidetopharmacology.orgwikipedia.org Furthermore, the position of the diterpene glycoside moiety did not appear to significantly affect cytotoxic activity in some studied ent-kaurane glycosides. wikipedia.org
Key structural features identified as important for the cytotoxic activity of ent-kaurane diterpenoids include the presence of α,β-unsaturated pentones and exocyclic methylene (B1212753) groups. frontiersin.orgguidetopharmacology.orgwikipedia.org Conversely, the presence of a 7,20-epoxy moiety may be associated with reduced cytotoxic activity. guidetopharmacology.org Additionally, 7,20-non-epoxy kaurane diterpenoids and the presence of a 20-OAc group have also been suggested to contribute to cytotoxic activity. frontiersin.org The relative configuration of oxygen-containing substituents at the C-20 chiral carbon can also play a role in determining selective cytotoxic activity among different cell lines. guidetopharmacology.org These findings highlight the critical role of specific functional groups and structural arrangements on the ent-kaurane skeleton in modulating the biological activity of these compounds.
Analytical and Bioanalytical Methodologies for Sylviside Research
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purity assessment and quantitative analysis of chemical compounds, including natural products such as Sylviside. This chromatographic method separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. The high resolution, sensitivity, and reproducibility of HPLC make it a primary choice for quality control and research.
For compounds like this compound, isolated from complex plant matrices, HPLC is critical for:
Purity Determination: Assessing the percentage of this compound relative to other co-eluting impurities. This is often achieved by comparing peak areas or heights in the chromatogram.
Quantification: Determining the exact concentration of this compound in extracts, fractions, or purified samples. This typically involves establishing a calibration curve using known concentrations of a this compound standard.
Method Development and Optimization: Developing specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, detection wavelength) to achieve optimal separation and detection of this compound.
In the context of Gnaphalium species, from which this compound is derived, HPLC has been employed to determine the concentration of other compounds like quercetin (B1663063) in cellular studies. ctdbase.org The general principles of HPLC for purity and quantification are widely applied to diterpene glucosides.
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Typical Range/Value | Relevance |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Common for reversed-phase separation of natural products |
| Mobile Phase | Acetonitrile/Water Gradient | Optimized for polarity differences |
| Flow Rate | 0.8 – 1.2 mL/min | Affects retention time and peak resolution |
| Detection Wavelength | UV (e.g., 200-280 nm) | Based on chromophores present in this compound's structure |
| Column Temperature | 25 – 40 °C | Influences retention and efficiency |
| Injection Volume | 10 – 20 µL | Standard volume for analytical runs |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Identification in Complex Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-MS/MS (tandem mass spectrometry), is a powerful hyphenated technique essential for the detection and unambiguous identification of compounds like this compound in complex biological or environmental matrices. LC-MS combines the separation capabilities of HPLC with the high sensitivity and structural information provided by mass spectrometry.
The application of LC-MS/MS for this compound research offers several advantages:
High Sensitivity and Selectivity: Enables the detection of this compound even at very low concentrations within complex mixtures, minimizing interference from co-eluting compounds.
Structural Elucidation and Confirmation: Mass spectrometry provides molecular weight information and fragmentation patterns (MS/MS), which are crucial for confirming the identity of this compound and for detecting related compounds or metabolites. Spectroscopic analysis, including NMR, HMQC, HMBC, and NOESY, has been fundamental in elucidating this compound's structure. ctdbase.orgnih.gov
Metabolite Profiling: LC-MS/MS can be used to identify and quantify this compound and its potential metabolites in biological samples, offering insights into its fate in vivo or in vitro. Related compounds have been detected by HPLC/MS in Gnaphalium species. ctdbase.org
Table 2: Illustrative LC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Setting/Value | Relevance |
| LC Column | C18 (e.g., 100 x 2.1 mm, 1.7 µm particle size) | High-resolution separation prior to MS |
| Mobile Phase | Water with 0.1% Formic Acid / Acetonitrile with 0.1% Formic Acid Gradient | Optimizes ionization and separation |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Common for polar compounds like glycosides |
| Mass Analyzer | Triple Quadrupole (QqQ) or Orbitrap | QqQ for targeted quantification, Orbitrap for high-resolution accurate mass and untargeted analysis |
| MS/MS Transitions | Specific precursor and product ions (e.g., m/z of this compound and its characteristic fragments) | Highly selective for this compound detection and quantification |
| Flow Rate | 0.2 – 0.5 mL/min | Compatible with ESI flow rates |
Spectrophotometric and Fluorometric Assays for In Vitro Activity Profiling
Spectrophotometric and fluorometric assays are valuable tools for the in vitro activity profiling of compounds like this compound, particularly when assessing their interaction with biological targets or their general biochemical properties. These methods offer high-throughput capabilities and are relatively cost-effective.
Spectrophotometric Assays: Spectrophotometry measures the absorption of light by a sample at specific wavelengths. For natural products, these assays are often used to quantify total phenolic or flavonoid content, which are common classes of compounds found alongside diterpene glucosides. While this compound itself is a diterpene glucoside, its presence in plant extracts along with other UV-absorbing compounds makes spectrophotometric methods relevant for broader extract characterization.
Table 3: Illustrative Spectrophotometric Assay Parameters (e.g., for Total Phenols/Flavonoids in this compound-containing extracts)
| Assay Type | Principle | Typical Reagents/Methodology | Detection Wavelength | Application |
| Total Phenols | Folin-Ciocalteu reduction | Folin-Ciocalteu reagent, Na₂CO₃ | 765 nm | Quantification of total phenolic content in extracts |
| Total Flavonoids | Complexation with metal ions | NaNO₂, AlCl₃, NaOH | 415 nm | Quantification of total flavonoid content in extracts |
Fluorometric Assays: Fluorometric assays measure the fluorescence emitted by a compound or a reaction product. These assays are highly sensitive and can be adapted for various in vitro activity measurements, including enzyme inhibition, cell viability, and cytotoxicity. This compound has been reported to exhibit weak cytotoxicity against HeLa cells, ctdbase.orgnih.gov suggesting that fluorometric assays could be employed to further profile this activity or related cellular responses.
Table 4: Illustrative Fluorometric Assay Parameters (e.g., for Cytotoxicity Profiling)
| Assay Type | Principle | Typical Reagents/Methodology | Excitation/Emission Wavelengths | Application |
| Cell Viability/Cytotoxicity | Reduction of a non-fluorescent substrate to a fluorescent product by metabolically active cells | Alamar Blue (resazurin) | ~530-560 nm / ~590 nm | High-throughput screening of cytotoxic effects |
| Enzyme Activity | Hydrolysis of a fluorogenic substrate | Specific enzyme substrate (e.g., umbelliferone-derived) | Variable, depending on fluorophore | Profiling enzyme inhibition or activation by this compound |
Development of Standardized Reference Materials for this compound
The development of standardized reference materials (SRMs) for this compound is paramount for ensuring the consistency, comparability, and reliability of research findings across different laboratories and studies. SRMs are highly characterized materials with certified property values, serving as benchmarks for analytical measurements.
The process of developing SRMs for natural products like this compound involves several critical steps:
Isolation and Purification: Obtaining this compound in high purity from its natural source, Gnaphalium sylvaticum, or through synthetic routes if feasible. ctdbase.orgnih.gov
Comprehensive Characterization: Extensive structural elucidation and purity assessment using a battery of analytical techniques, including high-field NMR, high-resolution mass spectrometry (HRMS), elemental analysis, infrared (IR) spectroscopy, and X-ray crystallography. ctdbase.orgnih.gov HPLC is crucial for determining the purity of the isolated material.
Stability Studies: Evaluating the chemical stability of this compound under various storage conditions (temperature, light, humidity) to determine its shelf life and appropriate handling procedures.
Homogeneity Assessment: Ensuring that the material is uniform throughout the batch, so that any subsample taken is representative of the whole.
Certification: A collaborative effort involving multiple independent laboratories to measure the property values of the candidate SRM, leading to the issuance of a certificate of analysis.
The availability of a certified this compound SRM would significantly enhance the quality of research by providing a reliable standard for:
Accurate quantification in various matrices.
Validation of analytical methods (e.g., HPLC, LC-MS/MS).
Comparative studies of biological activities.
Quality control in potential industrial applications.
Advanced Research Perspectives and Future Directions for Sylviside Studies
Computational Chemistry and In Silico Modeling for Mechanistic Prediction and Drug Design
Computational chemistry and in silico modeling represent powerful tools for elucidating the molecular mechanisms of action of natural products like Sylviside and for guiding the design of novel therapeutics. These approaches can provide insights into target interactions, binding affinities, and structure-activity relationships, which are challenging to obtain solely through experimental methods.
Molecular Docking and Dynamics Simulations for Target Interaction
Molecular docking studies involve predicting the preferred orientation of a ligand (this compound) when bound to a specific receptor or enzyme. For this compound, this could be applied to identify potential protein targets responsible for its observed weak cytotoxicity or its ability to reverse multidrug resistance nih.govnih.gov. By computationally screening against known protein structures, researchers can hypothesize binding sites and interaction modes.
Following docking, molecular dynamics (MD) simulations can provide a more comprehensive understanding of the dynamic interactions between this compound and its predicted targets over time. MD simulations can reveal the stability of the ligand-protein complex, conformational changes induced upon binding, and the specific residues involved in key interactions. For instance, given this compound's role in reversing multidrug resistance, MD simulations could be employed to model its interaction with efflux pumps like P-glycoprotein (encoded by MDR1), providing atomic-level details on how it might modulate their function nih.govnih.gov. Such simulations could identify critical structural features of this compound that are essential for its interaction with these transporters, guiding subsequent experimental validation.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For this compound, developing QSAR models would involve synthesizing or identifying a series of structurally related analogues and correlating their varying biological activities (e.g., cytotoxicity, MDR reversal efficacy) with their physicochemical properties or structural descriptors.
This approach is particularly valuable for optimizing the biological profile of this compound. By analyzing QSAR models, researchers can identify specific functional groups or structural motifs within the this compound scaffold that are crucial for enhancing desired activities or reducing undesirable ones. For example, if certain modifications to the diterpene core or the glucoside moiety lead to improved MDR reversal activity, QSAR could help predict the optimal structural changes for maximum efficacy. This predictive capability significantly streamlines the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.
Design and Synthesis of Novel this compound Analogues with Enhanced Biological Properties
The identification of this compound's unique diterpene glucoside structure and its initial biological activities provides a strong foundation for the design and synthesis of novel analogues. The goal of this research direction is to create compounds with improved potency, selectivity, and pharmacokinetic properties, leveraging the inherent bioactivity of the natural scaffold.
Rational Design Based on SAR Data
Rational design of this compound analogues would be heavily informed by Structure-Activity Relationship (SAR) data derived from both experimental assays and computational QSAR models. The known weak cytotoxicity against HeLa cells and the ability to reverse multidrug resistance serve as starting points for SAR investigations nih.govnih.gov. Researchers could systematically modify different parts of the this compound molecule, such as the diterpene core, the glucoside sugar unit, or the angelate ester, and then evaluate the impact of these modifications on biological activity.
For example, altering the hydroxyl groups, carboxylic acid functionalities, or the angelate moiety could lead to variations in receptor binding, cellular uptake, or metabolic stability. Data from these modifications would allow for the construction of detailed SAR maps, highlighting regions of the molecule critical for activity and those amenable to modification for optimization. This iterative process of design, synthesis, and biological evaluation is central to lead optimization in drug discovery.
Combinatorial Chemistry Approaches
Combinatorial chemistry offers a high-throughput strategy for the rapid synthesis of large libraries of structurally diverse this compound analogues. This approach involves generating a vast number of compounds by systematically combining different building blocks in a parallel or split-and-pool fashion. For this compound, this could involve synthesizing libraries with variations in the angelate ester, different sugar moieties, or modifications at various positions on the diterpene skeleton.
The resulting libraries can then be rapidly screened for desired biological activities, such as enhanced cytotoxicity or improved MDR reversal. While rational design focuses on targeted modifications, combinatorial chemistry allows for the exploration of a broader chemical space, potentially uncovering novel active analogues that might not have been predicted by rational approaches alone. The combination of rational design with combinatorial synthesis can accelerate the discovery of potent and selective this compound derivatives.
Investigation of this compound's Role in Plant Defense and Ecological Interactions
This compound's isolation from Gnaphalium sylvaticum strongly suggests a potential role in the plant's defense mechanisms and broader ecological interactions nih.govnih.govresearchgate.net. Plants produce a diverse array of secondary metabolites, including diterpenes and glucosides, which often serve as protective agents against herbivores, pathogens, and environmental stressors nih.gov.
Future research could focus on understanding the biosynthesis of this compound within Gnaphalium sylvaticum and identifying the enzymes involved in its production. Investigating the concentration of this compound in different plant tissues, at various developmental stages, or under specific stress conditions (e.g., herbivory, fungal infection) could provide clues about its ecological function. For instance, if this compound levels increase in response to insect attack, it might indicate an insect antifeedant or repellent property, similar to other flavonoids isolated from Gnaphalium species that exhibit insect antifeedant activity.
Furthermore, studies could explore the allelopathic potential of this compound, examining its effects on the growth of neighboring plants or soil microorganisms. Understanding this compound's natural role within its ecological niche could not only shed light on plant chemical ecology but also potentially uncover novel bioactivities relevant to agriculture or environmental applications.
Translational Research in Preclinical Disease Models
Translational research in preclinical disease models is crucial for bridging fundamental scientific discoveries with potential clinical applications. For this compound, initial investigations have revealed its activity in cellular models, providing foundational insights into its biological effects.
Observed Activities in In Vitro Models this compound has demonstrated weak cytotoxicity against HeLa WT (human epitheloid cervical carcinoma) cells. wikipedia.orgdsmz.denih.gov More significantly, it was also evaluated for its capacity to reverse multidrug resistance (MDR) in HeLa cells that overexpress the MDR1 gene. wikipedia.orgdsmz.denih.gov Multidrug resistance is a major challenge in cancer chemotherapy, where cancer cells develop mechanisms to resist the effects of various structurally and mechanistically unrelated anticancer drugs, often mediated by efflux pumps like P-glycoprotein, encoded by the MDR1 gene.
The ability of this compound to reverse multidrug resistance in a preclinical cellular model suggests a potential role in overcoming therapeutic limitations in oncology. While the precise mechanism by which this compound exerts this effect requires further elucidation, its structural relationship to carboxyatractyloside (B560681) provides a compelling avenue for mechanistic inquiry. Carboxyatractyloside, a diterpene glycoside, is known to inhibit mitochondrial oxidative phosphorylation by interfering with nucleotide translocation across the mitochondrial membrane. scilit.com Given this structural similarity, future studies on this compound could explore whether its MDR-reversing activity involves modulation of cellular energy metabolism or direct interaction with efflux pumps.
Further preclinical studies could involve:
Mechanistic Elucidation: Detailed investigations into the molecular targets and signaling pathways modulated by this compound in MDR cancer cells. This could include examining its effects on P-glycoprotein function, expression, and other ABC transporters involved in drug efflux, as well as its impact on cellular energetics and apoptotic pathways.
Expanded Cell Line Screening: Testing this compound against a broader panel of drug-resistant cancer cell lines derived from various tissue types to assess its generalizability and potency.
Combination Studies: Evaluating this compound in combination with established chemotherapeutic agents in preclinical models to determine if it can sensitize resistant cells to these drugs, thereby enhancing their efficacy.
These preclinical investigations, focusing on the mechanistic underpinnings of this compound's activity, are essential for understanding its therapeutic potential and guiding subsequent drug development efforts.
Integration into Academic Chemical Biology Libraries for High-Throughput Screening
The integration of novel natural products like this compound into academic chemical biology libraries is a critical step in modern drug discovery. High-throughput screening (HTS) is an automated process that enables the rapid testing of large numbers of chemical compounds against specific biological targets or pathways. cenmed.comthegoodscentscompany.com This approach is fundamental for identifying "hits" or "leads" that can serve as starting points for the development of new therapeutic agents. cenmed.com
Natural products, with their inherent structural diversity and often complex scaffolds, are invaluable components of HTS libraries. They represent a rich source of biologically active molecules that have evolved over millennia to interact with biological systems. nih.gov this compound, as a unique diterpene glucoside with a confirmed structure and observed biological activities, including weak cytotoxicity and multidrug resistance reversal, makes it an excellent candidate for inclusion in such libraries. wikipedia.orgdsmz.denih.gov
The process of integrating this compound into academic chemical biology libraries for HTS would involve:
Compound Acquisition and Characterization: Ensuring a sufficient supply of well-characterized this compound, potentially through isolation from its natural source or synthetic routes, for library inclusion.
Library Diversity Enhancement: Adding this compound to existing libraries to increase their chemical diversity, particularly within the diterpene glucoside class, which may possess novel pharmacological mechanisms. nih.gov
Assay Development: Developing and validating high-throughput assays (e.g., cell-based assays for specific targets, biochemical assays for enzyme inhibition, or phenotypic screens for desired biological outcomes) where this compound could be tested. cenmed.comwikipedia.org
Hit Identification and Validation: If this compound shows activity in a particular HTS assay, it would be flagged as a "hit." Subsequent validation steps, including dose-response curves and counter-screens, would confirm its activity and rule out assay interference. thegoodscentscompany.comwikipedia.org
The inclusion of this compound in academic chemical biology libraries facilitates its broad exposure to various biological screens, potentially uncovering novel activities beyond its currently known effects on cancer cells. This systematic approach can accelerate the discovery of new therapeutic applications and provide valuable insights into the biological roles of natural products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
